molecular formula C7H3BrN4 B15315586 4-Azido-3-bromobenzonitrile

4-Azido-3-bromobenzonitrile

Cat. No.: B15315586
M. Wt: 223.03 g/mol
InChI Key: BAPTWKVZJTWZFY-UHFFFAOYSA-N
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Description

4-Azido-3-bromobenzonitrile is an organic compound characterized by the presence of an azido group (-N₃), a bromine atom, and a nitrile group (-CN) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where sodium azide (NaN₃) is reacted with 3-bromo-4-chlorobenzonitrile under suitable conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of 4-Azido-3-bromobenzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Azido-3-bromobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzonitriles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), elevated temperatures.

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C).

    Cycloaddition: Alkynes, copper(I) catalysts.

Major Products:

  • Substituted benzonitriles
  • Aminobenzonitriles
  • Triazole derivatives

Scientific Research Applications

4-Azido-3-bromobenzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azido-3-bromobenzonitrile primarily involves the reactivity of the azido group. The azido group is highly reactive and can undergo various chemical transformations, such as cycloaddition and reduction. These reactions enable the compound to interact with different molecular targets and pathways, facilitating the synthesis of diverse chemical entities .

Comparison with Similar Compounds

    4-Bromobenzonitrile: Lacks the azido group, making it less reactive in cycloaddition reactions.

    4-Amino-3-bromobenzonitrile: Contains an amino group instead of an azido group, leading to different reactivity and applications.

    4-Bromo-3-nitrobenzonitrile: Contains a nitro group, which imparts different electronic properties and reactivity.

Uniqueness: 4-Azido-3-bromobenzonitrile is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and materials .

Properties

Molecular Formula

C7H3BrN4

Molecular Weight

223.03 g/mol

IUPAC Name

4-azido-3-bromobenzonitrile

InChI

InChI=1S/C7H3BrN4/c8-6-3-5(4-9)1-2-7(6)11-12-10/h1-3H

InChI Key

BAPTWKVZJTWZFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)N=[N+]=[N-]

Origin of Product

United States

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